molecular formula C9H12N2O3 B7951999 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B7951999
M. Wt: 196.20 g/mol
InChI Key: OHKYLCLBZFKBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications . This compound, with its unique structure, has garnered interest in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl hydrazine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit xanthine oxidase, reducing uric acid levels and exhibiting anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific isobutyl and carboxylic acid substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-methylpropyl)-3-oxopyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-11-8(12)7(9(13)14)3-4-10-11/h3-4,6H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYLCLBZFKBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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